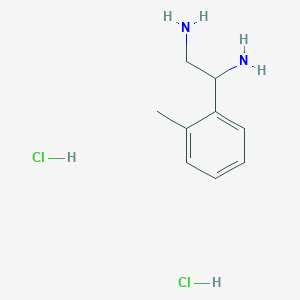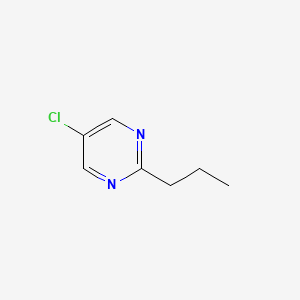
5-Chloro-2-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-propylpyrimidine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position and a propyl group at the 2nd position of the pyrimidine ring. This compound is known for its applications in various chemical processes and is typically found as a colorless liquid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-propylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-bromopyrimidine with propyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent composition, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an aminopyrimidine derivative .
Aplicaciones Científicas De Investigación
5-Chloro-2-propylpyrimidine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-propylpyrimidine involves its interaction with specific molecular targets. For instance, certain pyrimidine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) . The compound may exert its effects by binding to these enzymes and blocking their activity, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-bromopyrimidine: A precursor in the synthesis of 5-Chloro-2-propylpyrimidine.
5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with different substitution patterns and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2nd position and chlorine atom at the 5th position make it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Número CAS |
944903-16-6 |
|---|---|
Fórmula molecular |
C7H9ClN2 |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
5-chloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |
Clave InChI |
YYRHYNQGUGMMMX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=C(C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)

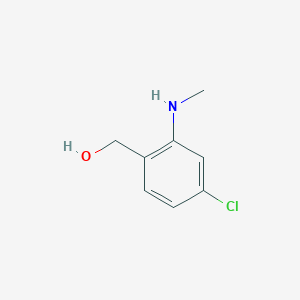

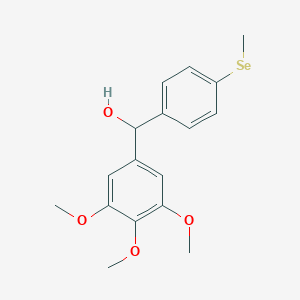
![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)


![Potassium pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13032800.png)
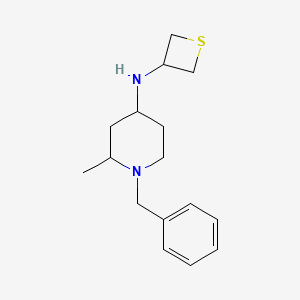
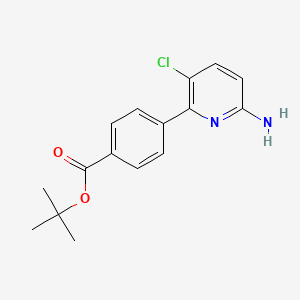
![Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13032808.png)
